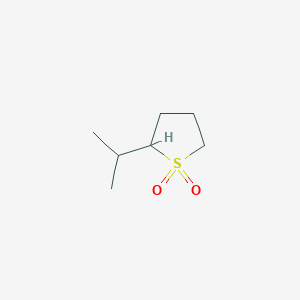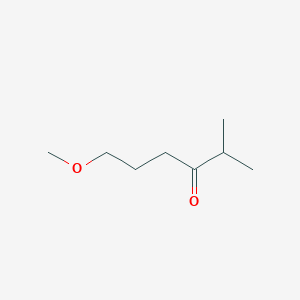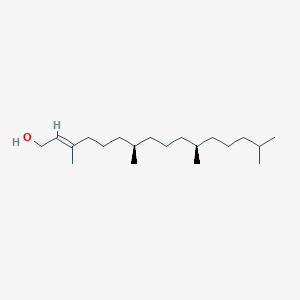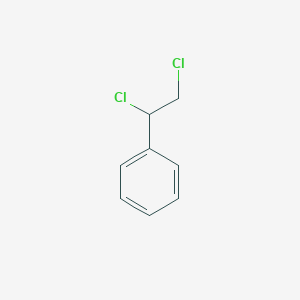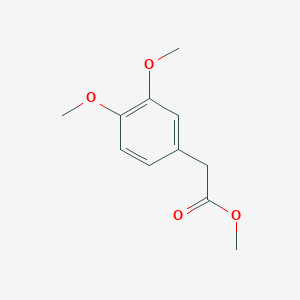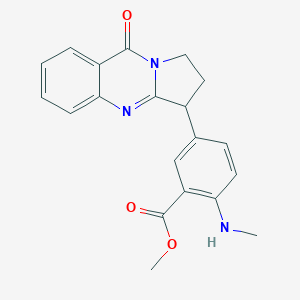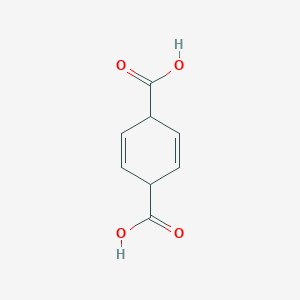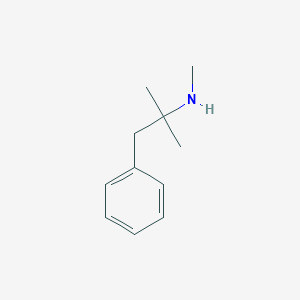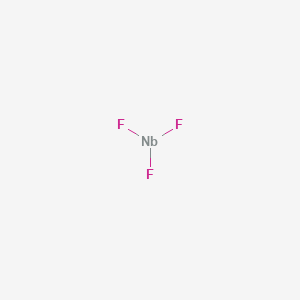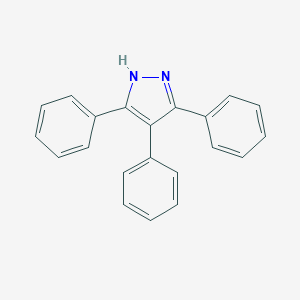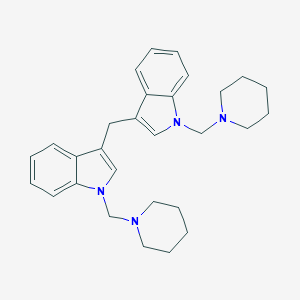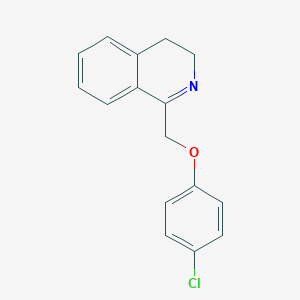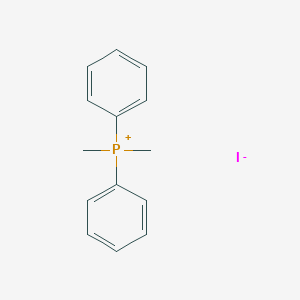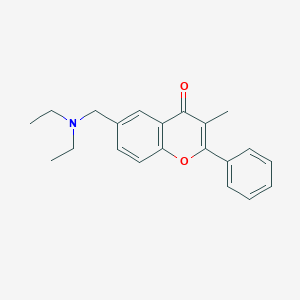![molecular formula C16H12O2S B094076 Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide CAS No. 19076-30-3](/img/structure/B94076.png)
Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide (BNT) is a heterocyclic organic compound that has been the subject of extensive research due to its potential applications in various fields, including organic electronics, optoelectronics, and materials science. BNT possesses unique structural and electronic properties that make it an attractive candidate for the development of new materials with improved performance characteristics. In
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide is not fully understood, but it is believed to involve the interaction of the this compound molecule with various biological targets. This compound has been shown to interact with DNA, causing changes in its structure and function. This compound has also been shown to interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage and cell death in cancer cells. This compound has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide possesses several advantages for use in lab experiments, including its excellent solubility in a range of solvents, its high thermal stability, and its ability to form stable films on a range of substrates. However, this compound also possesses several limitations, including its relatively high cost, its low yield in some synthesis methods, and its potential toxicity.
Future Directions
There are several future directions for the research and development of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide-based materials. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another potential direction is the exploration of new applications for this compound, such as in the development of new sensors or in the field of biomedicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which will be important for the development of safe and effective this compound-based materials.
In conclusion, this compound is a fascinating molecule with a range of potential applications in various fields, including organic electronics, optoelectronics, and materials science. While much remains to be discovered about the properties and potential of this compound, the research conducted to date suggests that it holds great promise for the development of new materials with improved performance characteristics.
Synthesis Methods
The synthesis of Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide involves the condensation of 2-naphthol and 2-thiophenecarboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the this compound molecule. The synthesis of this compound has been optimized to improve the yield and purity of the final product. Various modifications to the reaction conditions, such as changing the solvent, temperature, or catalyst, have been explored to optimize the synthesis process.
Scientific Research Applications
Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide has been extensively studied for its potential applications in organic electronics and optoelectronics. This compound-based materials have been shown to exhibit excellent charge transport properties, making them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This compound has also been studied for its potential use in materials science, where it has been shown to possess excellent thermal stability and mechanical properties.
properties
CAS RN |
19076-30-3 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6a,11b-dihydronaphtho[2,1-b][1]benzothiole 7,7-dioxide |
InChI |
InChI=1S/C16H12O2S/c17-19(18)14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)19/h1-10,15-16H |
InChI Key |
IOBYNXXMVSYJMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C(C=CC2=C1)S(=O)(=O)C4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C3C(C=CC2=C1)S(=O)(=O)C4=CC=CC=C34 |
synonyms |
6a,11b-Dihydrobenzo[b]naphtho[1,2-d]thiophene 7,7-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



